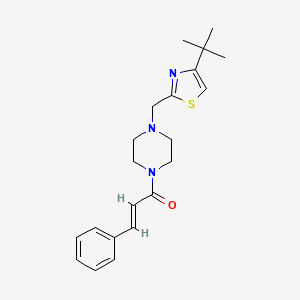

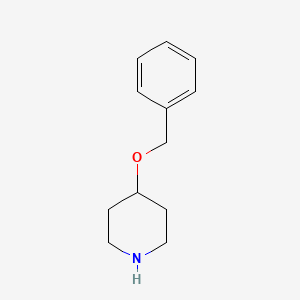

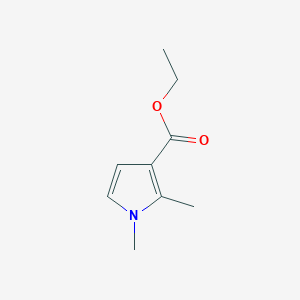

![molecular formula C10H12N2S B2929234 N-ethyl-4-methylbenzo[d]thiazol-2-amine CAS No. 343856-76-8](/img/structure/B2929234.png)

N-ethyl-4-methylbenzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-4-methylbenzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in the synthesis of various pharmaceutical and chemical compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the FT-IR spectrum reveals peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), 1672 cm−1 (amide C = O), and 3423, 3325 cm−1 (–NH) .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For example, the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid forms intermediate compounds . These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by various analytical techniques. For instance, the melting point of a benzothiazole derivative was found to be 194–196 °C . The FT-IR spectrum reveals peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), 1672 cm−1 (amide C = O), and 3423, 3325 cm−1 (–NH), indicating the presence of these functional groups .Scientific Research Applications

Catalytic Fixation of CO2 onto Amines Thiazolium carbene-based catalysts derived from vitamin B1, akin to N-ethyl-4-methylbenzo[d]thiazol-2-amine, have been found effective in the N-formylation and N-methylation of amines using CO2 as a carbon source. This represents a sustainable approach for synthesizing pharmaceuticals and natural products, operating under ambient conditions (Das et al., 2016).

Reactivity of Thiazolium Cations Research on thiazolium cations, which are structurally similar to this compound, has shown significant insights into their acidity and reactivity. These studies contribute to our understanding of their potential uses in various chemical reactions (Bordwell & Satish, 1991).

Electrochemical Oxidation in Ionic Liquid Media The electrochemical oxidation of primary amine in ionic liquid media has implications for the modification of electrode surfaces. This research can inform the development of new materials and technologies in electrochemistry (Ghilane et al., 2010).

Synthesis of Water-Soluble Poly(m-benzamide)s The synthesis of specific polymers using components structurally similar to this compound has been explored. This has implications for creating new materials with unique properties like thermosensitivity in aqueous solutions (Sugi et al., 2006).

Antiproliferative and Antimicrobial Properties Schiff bases derived from thiadiazole compounds, related to this compound, have been studied for their biological activities. These compounds show potential in the field of pharmacology, particularly in developing treatments for various diseases (Gür et al., 2020).

Electrochemical and Quantum Chemical Studies Research on the corrosion inhibition of mild steel using thiazole compounds provides valuable insights into material science, particularly in protecting metals from corrosion (Yüce et al., 2014).

Electrophilic Amination and Reactivity Studies Studies on electrophilic amination of imidazole derivatives provide significant information on the chemical reactivities of compounds like this compound. Understanding these reactions is crucial in the synthesis of novel compounds (Kaiya et al., 1993).

Synthesis and Characterization of Metal Complexes The synthesis of silver, gold, and other metal complexes using amino-functionalized N-heterocyclic carbenes, related to thiazole derivatives, is crucial in organometallic chemistry. This research has potential applications in catalysis and material science (Topf et al., 2011).

Mechanism of Action

Target of Action

N-ethyl-4-methylbenzo[d]thiazol-2-amine, also known as N-ethyl-4-methyl-1,3-benzothiazol-2-amine, is a compound that has been found to have anti-inflammatory properties . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation, pain, and fever .

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of synthesized derivatives of this compound, some showed the highest IC 50 values for COX-1 inhibition .

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . The downstream effects of this inhibition include a reduction in inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This results in a decrease in inflammation, pain, and fever .

Biochemical Analysis

Biochemical Properties

N-ethyl-4-methylbenzo[d]thiazol-2-amine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function in several ways. For example, it has been reported to have anti-inflammatory effects, which could influence cellular signaling pathways and gene expression

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-ethyl-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-3-11-10-12-9-7(2)5-4-6-8(9)13-10/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEPBFKXMZBPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

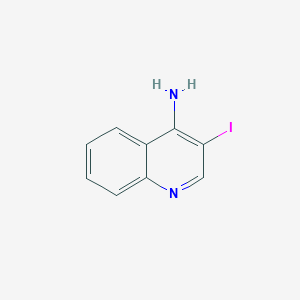

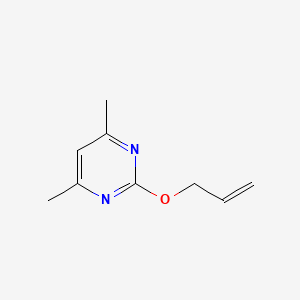

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

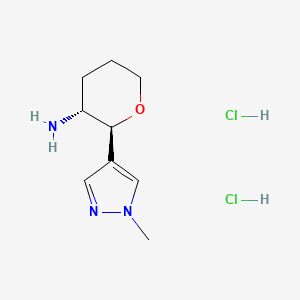

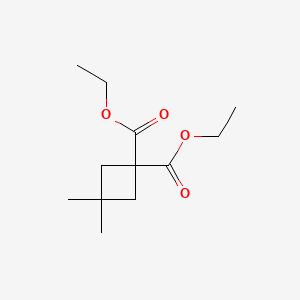

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

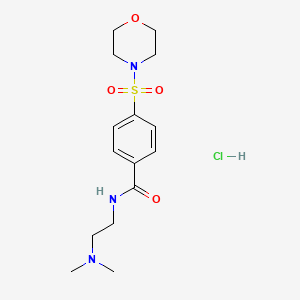

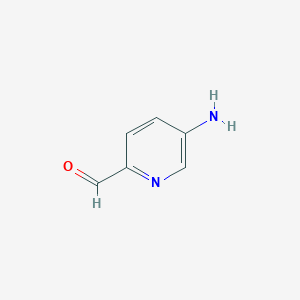

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)